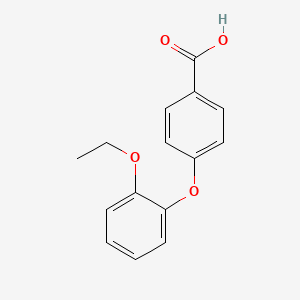

4-(2-Ethoxyphenoxy)benzoic acid

Description

4-(2-Ethoxyphenoxy)benzoic acid is a benzoic acid derivative characterized by a 2-ethoxyphenoxy substituent at the para position of the aromatic ring. This structural motif combines an ethoxy group (electron-donating) and a phenoxy linkage, which may influence its physicochemical properties, such as solubility, acidity, and biological interactions.

Properties

IUPAC Name |

4-(2-ethoxyphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-5-3-4-6-14(13)19-12-9-7-11(8-10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUDVCECUSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenoxy)benzoic acid typically involves the reaction of phenol with sodium hydroxide to form phenol sodium solution. This solution is then added dropwise to a mixture of naphthane and parachlorobenzoic acid under heating conditions. The reaction mixture is then cooled, filtered, and the solid product is washed and purified using ethanol and activated carbon .

Industrial Production Methods

The industrial production of 4-(2-Ethoxyphenoxy)benzoic acid follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available and cost-effective starting materials, and the reaction conditions are controlled to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-Ethoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of liquid crystals, heat-resistant materials, and other industrial products

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis:

Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in 4-(2-Ethoxyphenoxy)benzoic acid is electron-donating, which may reduce acidity (higher pKa) compared to nitro (electron-withdrawing) analogs like 4-(4-nitrobenzylideneamino)benzoic acid . Halogenated derivatives (e.g., 4-((3,4-dichlorobenzyl)oxy)-3-ethoxybenzoic acid) exhibit increased lipophilicity, enhancing membrane permeability in drug design .

Biological Activity: Schiff bases (e.g., JP4) demonstrate antibacterial activity due to the imine linkage and hydroxyl group, which facilitate interactions with microbial targets . Derivatives with isoquinolinylmethyl groups () show selective inhibition of butyrylcholinesterase (BChE), a target for Alzheimer’s disease, highlighting the role of bulky substituents in enzyme binding .

Natural vs. Synthetic Derivatives: Naturally occurring analogs like 3,5-dimethoxy-4-hydroxybenzoic acid (from Althaea rosea) exhibit antioxidant properties, attributed to phenolic hydroxyl groups . Synthetic halogenated or fluorinated variants (e.g., 4-((2-fluorobenzyl)oxy)-3-methoxybenzoic acid) are optimized for stability and target affinity in drug discovery pipelines .

Therapeutic Potential: A benzoic acid derivative (D77) in acts as an HIV-1 integrase inhibitor, underscoring the scaffold’s versatility in antiviral applications .

Biological Activity

4-(2-Ethoxyphenoxy)benzoic acid (C15H14O4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

4-(2-Ethoxyphenoxy)benzoic acid is characterized by an ethoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety. Its molecular weight is approximately 258.27 g/mol, and it exhibits properties that make it suitable for various applications in chemistry and biology.

The biological activity of 4-(2-Ethoxyphenoxy)benzoic acid is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects. Additionally, it has been shown to affect various biochemical pathways, potentially influencing cell proliferation and survival.

Antimicrobial Activity

Research indicates that 4-(2-Ethoxyphenoxy)benzoic acid demonstrates significant antimicrobial properties. In vitro studies have revealed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity and function .

Antifungal Properties

In addition to its antibacterial effects, this compound exhibits antifungal activity. It has been tested against several fungal pathogens, showing promise in inhibiting fungal growth. The precise mechanism by which it exerts antifungal effects may involve interference with fungal cell membrane integrity or metabolic pathways essential for fungal survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2-Ethoxyphenoxy)benzoic acid, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Phenoxybenzoic Acid | Lacks ethoxy group; less hydrophobic | Limited antimicrobial activity |

| 4-(2-Methoxyphenoxy)benzoic Acid | Contains methoxy group; affects reactivity | Moderate antimicrobial effects |

| 4-(2-Propoxyphenoxy)benzoic Acid | Has propoxy group; increased hydrophobicity | Enhanced antimicrobial properties |

The presence of the ethoxy group in 4-(2-Ethoxyphenoxy)benzoic acid enhances its solubility and reactivity compared to its analogs, making it more effective in biological applications.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various benzoic acid derivatives found that 4-(2-Ethoxyphenoxy)benzoic acid exhibited a higher inhibition rate against Staphylococcus aureus compared to other derivatives. This suggests that the ethoxy substitution plays a significant role in enhancing its antibacterial properties .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound against Candida albicans. Results indicated that it effectively inhibited fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in treating fungal infections .

- Mechanistic Insights : In silico studies suggest that 4-(2-Ethoxyphenoxy)benzoic acid may act by binding to specific enzymes involved in microbial metabolism, thereby disrupting critical cellular processes necessary for survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.